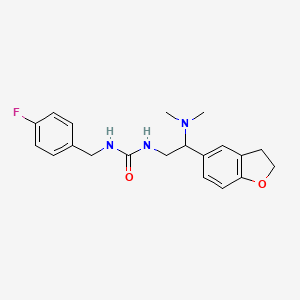

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea

Description

This compound features a urea core linked to a 2,3-dihydrobenzofuran moiety and a 4-fluorobenzyl group.

Key structural attributes:

- Urea backbone: Common in kinase inhibitors and receptor modulators (e.g., pirimicarb derivatives in ).

- 2,3-Dihydrobenzofuran: A bicyclic ether system found in darifenacin (a muscarinic antagonist).

- 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability, a strategy seen in CNS-targeting agents.

Properties

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-24(2)18(15-5-8-19-16(11-15)9-10-26-19)13-23-20(25)22-12-14-3-6-17(21)7-4-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDOSWWVQZPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

Formation of the Dihydrobenzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate alkylating agents.

Introduction of the Dimethylaminoethyl Group: This step often involves the alkylation of the dihydrobenzofuran core with a dimethylaminoethyl halide under basic conditions.

Synthesis of the Fluorobenzyl Urea Segment: This involves the reaction of 4-fluorobenzylamine with an isocyanate or carbamoyl chloride to form the urea linkage.

Final Coupling: The final step is the coupling of the dimethylaminoethyl-dihydrobenzofuran intermediate with the fluorobenzyl urea segment, typically under mild conditions to avoid decomposition of sensitive groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The dihydrobenzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The urea linkage can be reduced to form amine derivatives.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for further research in pharmacology. Key areas of application include:

Anticancer Activity

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of the dimethylamino group and the urea linkage enhances interactions with cellular targets involved in cancer pathways.

- Mechanism : The urea moiety facilitates binding to target proteins, potentially disrupting cancer cell signaling.

- Case Study : A study on urea derivatives demonstrated significant cytotoxicity against A431 cancer cells, suggesting that structural modifications can enhance efficacy.

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly against enzymes like tyrosinase, which is involved in melanin production and various skin disorders.

- Mechanism : By inhibiting tyrosinase, this compound may help in treating hyperpigmentation and other related conditions.

- Case Study : Molecular docking studies have revealed that similar compounds exhibit strong binding affinities to tyrosinase, indicating potential for development as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Furan Substitution : The presence of dihydrobenzofuran enhances interaction with biological targets through π-stacking and hydrogen bonding.

- Dimethylamino Group : This group improves solubility and bioavailability, increasing the overall potency of the compound.

Data Summary

The following table summarizes key findings related to the biological activity of structurally similar compounds:

| Compound | Target | Activity (IC50/μM) | Mechanism |

|---|---|---|---|

| Compound A | Tyrosinase | 0.0433 | Enzyme inhibition |

| Compound B | SIRT2 | < 10 | Enzyme inhibition |

| Compound C | Cancer cells (A431) | < 5 | Cytotoxicity |

| Compound D | Bacterial strains | MIC < 20 | Antibacterial |

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea depends on its application:

Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

Molecular Targets and Pathways: Potential targets include G-protein coupled receptors, ion channels, and enzymes like kinases. The pathways involved could range from signal transduction to metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Mechanistic and Pharmacological Insights

- Kinase Modulation : The target compound’s urea group resembles M64, a FAK activator promoting intestinal epithelial repair. However, M64’s pyridyl and trifluoromethyl groups enhance its specificity, whereas the dihydrobenzofuran in the target compound may redirect activity toward neurological targets.

- Receptor Binding : The 4-fluorobenzyl group is structurally analogous to naphthalen-1-yl substituents in thiourea derivatives (), which exhibit stereospecific receptor interactions.

- Metabolic Stability : Fluorination (as in 4-fluorobenzyl) reduces oxidative metabolism, a feature shared with perfluorinated compounds in .

Key Contrasts and Limitations

- Solubility: Unlike M64HCl (water-soluble HCl salt), the target compound’s urea and dimethylamino groups may confer moderate solubility without salt formation.

- Target Specificity : Darifenacin’s diphenylacetamide moiety confers muscarinic selectivity, while the target compound’s urea linkage may favor kinase or GPCR interactions.

- Synthetic Complexity : The dihydrobenzofuran-urea scaffold is less explored compared to indole-based urea derivatives (), posing challenges in optimization.

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea, a synthetic organic compound, has attracted significant attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- Dihydrobenzofuran moiety : Known for various biological activities.

- Dimethylaminoethyl group : Enhances solubility and bioactivity.

- Fluorobenzyl urea segment : Imparts specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, potentially impacting conditions like cancer and autoimmune disorders.

- Receptor Binding : The compound is likely to bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to cell growth and apoptosis.

- Ion Channel Modulation : Interaction with ion channels could affect cellular excitability and neurotransmission.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound. Key findings include:

- Antitumor Activity : Studies indicate that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, related dihydrobenzofuran derivatives have shown selective activity against breast cancer and leukemia cell lines, with reported GI50 values as low as 1.7 μM in some cases .

- Antimicrobial Properties : Compounds containing benzofuran structures have been noted for their antibacterial effects. For example, derivatives have demonstrated MIC values against pathogens like Staphylococcus aureus and Streptococcus pyogenes ranging from 0.03–0.12 μg/mL .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of a related compound in an in vitro human tumor cell line screening panel. The results indicated that compounds with similar structural motifs exhibited broad-spectrum antitumor activity, particularly against leukemia and breast cancer cells . The mechanism involved inhibition of tubulin polymerization, which is critical for mitosis.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzofuran derivatives. The findings revealed that certain compounds effectively inhibited bacterial growth at low concentrations (MIC values), highlighting their potential as novel antibiotics .

Data Tables

| Biological Activity | Cell Line/Organism | GI50/MIC Values |

|---|---|---|

| Antitumor | EKVX (lung cancer) | 1.7 μM |

| Antitumor | RPMI-8226 (leukemia) | 21.5 μM |

| Antimicrobial | S. aureus | 0.03–0.06 μg/mL |

| Antimicrobial | S. pyogenes | 0.06–0.12 μg/mL |

Q & A

Basic Synthesis and Purification

Q: What are the key synthetic steps and reagents for preparing 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea? A: The synthesis typically involves multi-step functionalization:

- Step 1: Reduction of a brominated intermediate (e.g., 5-bromo-2-methoxybenzaldehyde) using LiAlH₄ in anhydrous ether to generate a dihydrobenzofuran core .

- Step 2: Introduction of the dimethylaminoethyl group via alkylation with 3-chloro-N,N-dimethylpropan-1-amine under LDA (lithium diisopropylamide) catalysis in THF .

- Step 3: Urea formation by reacting the amine intermediate with 4-fluorobenzyl isocyanate.

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from MeOH/Et₂O for high-purity isolation .

Advanced Synthesis: Optimizing Reaction Yields

Q: How can researchers address low yields during the LiAlH₄ reduction step? A: Key factors include:

- Temperature control: Maintain strict ice-bath conditions (−78°C) during reagent addition to minimize side reactions .

- Solvent dryness: Use anhydrous ether and pre-activated LiAlH₄ to prevent quenching by moisture.

- Quenching protocol: Gradual addition of Na₂SO₄(aq) followed by thorough extraction with EtOAc improves recovery .

Alternative reductants like NaBH₄/I₂ or catalytic hydrogenation may be explored for milder conditions .

Basic Characterization Techniques

Q: Which spectroscopic methods are essential for confirming the compound’s structure? A:

- ¹H/¹³C NMR: Identify dihydrobenzofuran protons (δ 3.0–4.0 ppm, methylene groups) and urea NH signals (δ 5.5–6.5 ppm). The 4-fluorobenzyl group shows aromatic splitting (δ 7.0–7.4 ppm) .

- 19F NMR: A singlet near δ −115 ppm confirms the para-fluorine .

- HRMS: Validate the molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₅FN₃O₂).

Advanced Characterization: Structural Elucidation

Q: How can X-ray crystallography resolve ambiguities in stereochemistry? A: Co-crystallize the compound with a heavy atom (e.g., Ag⁺) to enhance diffraction. Refinement using programs like SHELXL confirms bond angles and torsion angles, critical for distinguishing between diastereomers in the dimethylaminoethyl side chain .

Mechanistic Insights: Reaction Pathways

Q: What mechanistic evidence supports the formation of the dihydrobenzofuran core? A: The cyclization likely proceeds via acid-mediated intramolecular Friedel-Crafts alkylation. Isotopic labeling (e.g., D₂O quenching) and in situ IR monitoring of carbonyl intermediates can track ring closure .

Analytical Method Development

Q: How to assess purity and stability under varying conditions? A:

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to monitor degradation products at elevated temperatures (40–60°C) .

- Accelerated stability studies: Store samples at 25°C/60% RH and analyze monthly for urea hydrolysis or oxidation .

Toxicity and Environmental Impact

Q: What methodologies evaluate ecotoxicological risks? A:

- Biodegradation assays: Use OECD 301F (ready biodegradability) with activated sludge to assess persistence .

- Daphnia magna acute toxicity: 48-hr EC₅₀ testing in freshwater models .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported NMR chemical shifts? A:

- Solvent effects: Compare data in CDCl₃ vs. DMSO-d₆; hydrogen bonding in DMSO deshields NH protons .

- Dynamic NMR: Variable-temperature studies (e.g., 25–60°C) can identify conformational exchange broadening .

Structure-Activity Relationship (SAR) Studies

Q: What strategies optimize bioactivity through structural modifications? A:

- Analog synthesis: Replace the 4-fluorobenzyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 2-naphthyl) substituents to modulate receptor binding .

- Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Environmental Fate and Degradation

Q: How to study abiotic degradation pathways in aquatic systems? A:

- Photolysis: Expose to UV light (λ = 254 nm) in buffered solutions (pH 7.4) and monitor by LC-MS for hydroxylated or cleaved products .

- Hydrolysis kinetics: Perform pH-rate profiling (pH 1–13) to identify labile bonds (e.g., urea or benzofuran rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.